molecular formula C14H12O3 B14595562 Methyl 4-acetylnaphthalene-2-carboxylate CAS No. 61240-19-5

Methyl 4-acetylnaphthalene-2-carboxylate

Cat. No.: B14595562
CAS No.: 61240-19-5
M. Wt: 228.24 g/mol
InChI Key: HATNWDZOZZFQQO-UHFFFAOYSA-N
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Description

Methyl 4-acetylnaphthalene-2-carboxylate is an organic compound with the molecular formula C₁₄H₁₂O₃. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both an ester and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-acetylnaphthalene-2-carboxylate can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 4-acetylnaphthalene is then esterified with methanol in the presence of an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetylnaphthalene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the naphthalene ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield 4-acetylnaphthalene-2-carboxylic acid, while reduction with sodium borohydride can produce 4-(hydroxymethyl)naphthalene-2-carboxylate .

Scientific Research Applications

Methyl 4-acetylnaphthalene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 4-acetylnaphthalene-2-carboxylate involves its interaction with various molecular targets. The ester and ketone functional groups allow it to participate in nucleophilic acyl substitution and other reactions. These interactions can modulate biological pathways and affect cellular processes, making it a valuable compound for drug development and other applications .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-acetylnaphthalene-1-carboxylate
  • Methyl 4-acetylnaphthalene-3-carboxylate
  • Methyl 4-acetylnaphthalene-2-sulfonate

Uniqueness

Methyl 4-acetylnaphthalene-2-carboxylate is unique due to its specific substitution pattern on the naphthalene ring, which influences its reactivity and properties. This makes it distinct from other similar compounds and valuable for specific applications in research and industry .

Properties

CAS No.

61240-19-5

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

methyl 4-acetylnaphthalene-2-carboxylate

InChI

InChI=1S/C14H12O3/c1-9(15)13-8-11(14(16)17-2)7-10-5-3-4-6-12(10)13/h3-8H,1-2H3

InChI Key

HATNWDZOZZFQQO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC2=CC=CC=C21)C(=O)OC

Origin of Product

United States

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